Tert-butyl 4-ethynylbenzoate Tert-butyl 4-ethynylbenzoate
Brand Name: Vulcanchem
CAS No.: 111291-97-5
VCID: VC20885985
InChI: InChI=1S/C13H14O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3
SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol

Tert-butyl 4-ethynylbenzoate

CAS No.: 111291-97-5

Cat. No.: VC20885985

Molecular Formula: C13H14O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-ethynylbenzoate - 111291-97-5

Specification

CAS No. 111291-97-5
Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
IUPAC Name tert-butyl 4-ethynylbenzoate
Standard InChI InChI=1S/C13H14O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3
Standard InChI Key FWAUARVBLKIMRS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C

Introduction

Chemical Identity and Structure

Tert-butyl 4-ethynylbenzoate possesses a well-defined chemical structure that contributes to its significance in organic chemistry. The compound features a benzene ring with two substituents: an ethynyl group (-C≡CH) at the para position and a tert-butyl ester group (-COOC(CH₃)₃).

Basic Identification Parameters

The compound is characterized by several key identifiers, as presented in the following table:

ParameterValue
Chemical NameTert-butyl 4-ethynylbenzoate
CAS Registry Number111291-97-5
Molecular FormulaC₁₃H₁₄O₂
Molecular Weight202.25 g/mol
StructurePara-substituted benzoate with ethynyl and tert-butyl ester groups

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial contexts:

  • 4-Ethynylbenzoic acid 1,1-dimethylethyl ester

  • t-butyl 4-ethynylbenzoate

  • 4-ethynylbenzoic acid tert-butyl ester

  • tert-butyl 4-ethynyl benzoate

  • Benzoic acid, 4-ethynyl-, 1,1-dimethylethyl ester

Physical and Chemical Properties

Tert-butyl 4-ethynylbenzoate exhibits distinct physical and chemical characteristics that determine its behavior in various chemical reactions and applications.

Physical Properties

The physical properties of tert-butyl 4-ethynylbenzoate are summarized in the table below:

PropertyValueSource
Physical StateSolid-
Density1.046 g/cm³
Melting Point71.5-72°C
Boiling Point279.525°C at 760 mmHg
Flash Point112.148°C
Refractive Index1.52
Vapor Pressure0.004 mmHg at 25°C

Chemical Properties and Structural Parameters

The chemical behavior of tert-butyl 4-ethynylbenzoate is influenced by its structural characteristics and electronic properties:

PropertyValue
Polar Surface Area (PSA)26.30000
LogP2.62320
Hazard ClassificationXi (Irritant)
Storage Recommendation2-8°C
ReactivityEthynyl group susceptible to addition reactions

The compound contains an ethynyl group that can participate in addition reactions, making it valuable for synthetic applications. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality and can be cleaved under acidic conditions.

Synthesis and Production Methods

Industrial Production

  • Cost-effectiveness

  • Scalability

  • Safety protocols

  • Environmental impact

Applications in Organic Synthesis

Role as a Chemical Intermediate

Tert-butyl 4-ethynylbenzoate serves as an important organic synthesis intermediate, commonly used in various synthetic applications .

The ethynyl group makes this compound particularly useful for:

  • Click chemistry reactions

  • Cross-coupling reactions

  • Building complex molecular structures

  • Constructing molecules with extended conjugation

Downstream Products

A notable downstream product of tert-butyl 4-ethynylbenzoate is 4-ethynylbenzoic acid , which can be obtained through the acid-catalyzed hydrolysis of the tert-butyl ester group. This conversion demonstrates the compound's utility as a protected form of 4-ethynylbenzoic acid.

Related Compounds and Structure-Activity Relationships

Structural Analogs

Several structurally related compounds provide context for understanding the properties and applications of tert-butyl 4-ethynylbenzoate:

  • Tert-butyl 4-((trimethylsilyl)ethynyl)benzoate (CAS: 111291-96-4) - A precursor with a protected ethynyl group

  • Methyl 4-tert-butylbenzoate (CAS: 26537-19-9) - A related ester with different substitution pattern

  • Tert-butyl 4-methylbenzoate (CAS: 13756-42-8) - A simpler analog lacking the ethynyl functionality

Structure-Activity Considerations

The presence of both the ethynyl group and the tert-butyl ester functionality enables diverse chemical transformations:

  • The ethynyl group provides a site for addition reactions and metal-catalyzed couplings

  • The tert-butyl ester serves as a protecting group that can be selectively cleaved

  • The para-substitution pattern on the benzene ring influences reactivity and physical properties

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